molecular formula C11H19N3 B1342103 5-(aminomethyl)-N-butyl-N-methylpyridin-2-amine CAS No. 1016510-29-4

5-(aminomethyl)-N-butyl-N-methylpyridin-2-amine

Cat. No.: B1342103
CAS No.: 1016510-29-4
M. Wt: 193.29 g/mol
InChI Key: RTXOPHDJPSRHTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(aminomethyl)-N-butyl-N-methylpyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminomethyl group attached to the pyridine ring, along with butyl and methyl substituents on the nitrogen atom. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-N-butyl-N-methylpyridin-2-amine can be achieved through several synthetic routes. One common method involves the alkylation of 2-aminomethylpyridine with butyl bromide and methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-N-butyl-N-methylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with various functional groups attached to the aminomethyl group.

Scientific Research Applications

5-(aminomethyl)-N-butyl-N-methylpyridin-2-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex pyridine derivatives and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-N-butyl-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    5-(aminomethyl)-2-furancarboxylic acid: A compound with a similar aminomethyl group but a furan ring instead of a pyridine ring.

    4-amino-5-aminomethyl-2-methylpyrimidine: A pyrimidine derivative with similar functional groups.

Uniqueness

5-(aminomethyl)-N-butyl-N-methylpyridin-2-amine is unique due to its specific combination of functional groups and the pyridine ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-(aminomethyl)-N-butyl-N-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-3-4-7-14(2)11-6-5-10(8-12)9-13-11/h5-6,9H,3-4,7-8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXOPHDJPSRHTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=NC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.